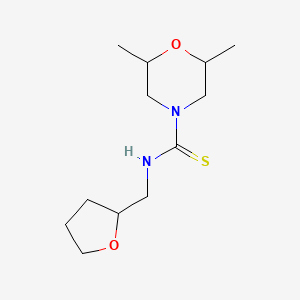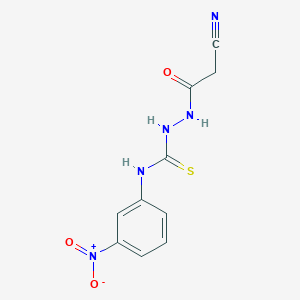![molecular formula C18H20ClN3O3S B4119256 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4119256.png)
1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide and its derivatives often involves multi-step chemical processes, focusing on the incorporation of sulfonyl and pyridinylmethyl groups into the piperidinecarboxamide backbone. For instance, compounds with similar structures have been synthesized through reactions involving sulfonyl chlorides with piperidine under controlled conditions, highlighting the versatility of sulfonyl chloride in introducing the sulfonyl group to the compound (Srivastava et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction, revealing that the piperidine ring often adopts a chair conformation. The geometry around the sulfur atom is typically distorted tetrahedral, indicative of the complex three-dimensional arrangement of atoms within these molecules (Naveen et al., 2015).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their chemical reactivity and potential for further functionalization. For example, the presence of the sulfonyl group allows for reactions with nucleophiles, while the piperidine and pyridinyl groups can engage in various organic transformations. This reactivity is crucial for the synthesis of derivatives with specific biological or physical properties (Khalid et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the chair conformation of the piperidine ring and the presence of sulfonyl groups affect the compound's crystal packing and, consequently, its melting point and solubility in various solvents (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key to understanding the compound's behavior in chemical reactions. The sulfonyl group, for instance, imparts a certain degree of electron-withdrawing character, influencing the compound's reactivity. The interplay between the piperidinyl nitrogen and the sulfonyl group can affect the acidity of protons adjacent to the nitrogen atom, impacting the compound's overall reactivity (Rehman et al., 2018).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-3-5-17(6-4-16)26(24,25)22-11-1-2-15(13-22)18(23)21-12-14-7-9-20-10-8-14/h3-10,15H,1-2,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXDPZRKNKXCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(diethylamino)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4119195.png)

![2-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119202.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4119210.png)
![methyl 2-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119216.png)
![2-amino-4',4',6',7,8',9'-hexamethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4119224.png)


![N-[(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)sulfonyl]leucine](/img/structure/B4119244.png)
![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4119245.png)
![N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4119251.png)
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4119262.png)
![N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4119265.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119273.png)